molecular formula C22H20N6O5 B2505658 methyl 4-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 912617-94-8

methyl 4-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

Cat. No. B2505658
CAS RN: 912617-94-8
M. Wt: 448.439
InChI Key: MZJQTJDLKUUWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C22H20N6O5 and its molecular weight is 448.439. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate was synthesized through a reaction involving formaldehyde, 2,2-dimethyl-1,3-propanediamine, and p-methoxycarbonylbenzenediazonium chloride. The compound exhibited disorder in the crystal structure, particularly in the methoxycarbonyl group. The asymmetric unit consisted of two independent molecules with slight differences in the orientation of the aryltriazenyl groups. The study provided insights into the molecular structure through X-ray crystallography, highlighting the conjugations within the triazene moieties and the chair conformation of the hexahydropyrimidine rings. This research contributes to the understanding of the compound's structural characteristics and its potential applications in scientific research (Moser, Bertolasi, & Vaughan, 2005).

Spectroscopic and Computational Analyses

The compound ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate underwent extensive spectroscopic and computational analyses, including FT-IR, NMR, UV–Vis, and X-ray diffraction studies. Theoretical calculations such as optimized structure analysis, Hirshfeld surface analysis, HOMO-LUMO analysis, and molecular docking were performed to understand the compound's properties better. The study provides valuable insights into the compound's electronic structure, intermolecular interactions, and potential biological activity, making it relevant for scientific research applications (Sert et al., 2020).

properties

IUPAC Name

methyl 4-[[2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O5/c1-3-33-17-10-8-16(9-11-17)28-20-19(25-26-28)21(30)27(13-23-20)12-18(29)24-15-6-4-14(5-7-15)22(31)32-2/h4-11,13H,3,12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJQTJDLKUUWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

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